2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide
Description
The compound 2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide is a brominated benzamide derivative featuring a cyclopenta[c]pyridazinone core. Its synthesis likely involves coupling a brominated benzoyl chloride with a cyclopenta[c]pyridazinone-containing ethylamine intermediate. Crystallographic analysis of such compounds often employs SHELX programs (e.g., SHELXL for refinement) for structure determination , while visualization tools like ORTEP-3 or WinGX aid in illustrating anisotropic displacement parameters .
Properties
IUPAC Name |
2-bromo-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-6-2-1-5-12(13)16(22)18-8-9-20-15(21)10-11-4-3-7-14(11)19-20/h1-2,5-6,10H,3-4,7-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFTZFHGVCOEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the LuxR-type receptors . These receptors are a class of proteins that play a crucial role in the regulation of gene expression in response to fluctuations in cell-population density, a phenomenon known as quorum sensing.
Mode of Action
The compound acts as an active inhibitor of the LuxR-type receptors. Specifically, it inhibits the putative LuxR-type receptor in Acinetobacter baumannii – AbaR, and the quorum-sensing repressor in P. aeruginosa – QscR. By inhibiting these receptors, the compound interferes with the normal functioning of quorum sensing, thereby affecting the behavior of the bacterial population.
Biochemical Pathways
The compound’s action on the LuxR-type receptors disrupts the normal quorum sensing pathways in bacteria. Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior. It involves the production, release, and subsequent detection of signaling molecules known as autoinducers. By inhibiting the LuxR-type receptors, the compound prevents the detection of these autoinducers, thereby disrupting the communication between bacteria.
Result of Action
The inhibition of the LuxR-type receptors by the compound leads to a disruption in the quorum sensing mechanism in bacteria. This can result in changes in bacterial behavior, such as reduced virulence or altered biofilm formation. The exact molecular and cellular effects can vary depending on the specific strain of bacteria and the environmental conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A structurally related compound, 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B), shares the benzamide-ethylamine framework but differs in substituents (Table 1). Rip-B features a hydroxy group at the benzamide ortho-position and a methoxy-substituted phenethylamine, whereas the target compound has a bromo substituent and a cyclopenta[c]pyridazinone group. These structural differences significantly influence physicochemical properties and bioactivity:
- Electron-withdrawing vs.
- Heterocyclic core: The cyclopenta[c]pyridazinone moiety may confer rigidity and π-stacking interactions, unlike Rip-B’s flexible methoxyphenyl group.
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Crystallographic Data
- NMR Spectroscopy: Rip-B’s ¹H and ¹³C-NMR data (Tables 1 and 2 in ) highlight deshielded protons near the hydroxy and methoxy groups. The target compound’s bromo substituent would cause distinct downfield shifts in aromatic protons, while the cyclopenta[c]pyridazinone core would exhibit unique carbonyl (C=O) and heterocyclic signals.
Preparation Methods
Base-Mediated Cyclization
β-Ketodinitriles react with α,β-unsaturated carbonyl precursors under basic conditions to form fused cyclopenta rings. For example, treating 4-chloro-3-vinyl coumarin with β-ketodinitriles in ethanol with potassium carbonate (K₂CO₃) at 80°C induces nucleophilic substitution, Michael addition, and O-cyclization. Adapted to pyridazinone synthesis, cyclopentanone derivatives may undergo condensation with hydrazine hydrate to form the pyridazinone ring.
Example Protocol
- Combine cyclopentanone (10 mmol) with ethyl acetoacetate (12 mmol) in ethanol.
- Add hydrazine hydrate (15 mmol) and reflux at 90°C for 12 hours.
- Isolate the intermediate via filtration and recrystallize from ethanol.
Introduction of the Ethylamine Side Chain
The ethylamine linker is introduced via nucleophilic alkylation or reductive amination. A patent by WO2024123815A1 describes alkylation using tert-butyl (2-bromoethyl)carbamate followed by deprotection.
Alkylation and Deprotection
- React cyclopenta[c]pyridazinone (1 eq) with tert-butyl (2-bromoethyl)carbamate (1.2 eq) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 60°C.
- Deprotect the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA)/water (9:1) at 0–25°C to yield the free amine.
Yield : 78–85% after purification via column chromatography.
Amide Bond Formation with 2-Bromobenzoyl Chloride
The final step involves coupling the ethylamine intermediate with 2-bromobenzoyl chloride. Propylphosphonic acid anhydride (T3P) in ethyl acetate with triethylamine (Et₃N) is optimal for amidation.
T3P-Mediated Coupling
- Dissolve 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethylamine (1 eq) and 2-bromobenzoic acid (1.1 eq) in ethyl acetate.
- Add T3P (1.5 eq) and Et₃N (3 eq) at 0°C, then warm to 25°C and stir for 6 hours.
- Quench with water, extract with ethyl acetate, and concentrate.
Yield : 82–90% after recrystallization (ethyl acetate/n-heptane).
Alternative Synthetic Routes
Reductive Amination
Ethylamine side chains may also be installed via reductive amination of cyclopenta[c]pyridazinone ketones using sodium cyanoborohydride (NaBH₃CN) in methanol.
Purification and Characterization
Recrystallization
Crystalline Form A is obtained by dissolving the crude product in ethyl acetate and adding n-heptane (1:3 v/v) at 0°C.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
